6-Amino-3-fluoro-2-methylbenzonitrile
Overview
Description
6-Amino-3-fluoro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
6-Amino-3-fluoro-2-methylbenzonitrile is a versatile compound used in various chemical syntheses. For instance, similar compounds have been synthesized for the development of new pesticides, demonstrating practical significance in this field (L. Min, 2006). Additionally, derivatives of aminobenzonitrile have shown utility in the field of corrosion inhibition, indicating their potential in protecting materials from chemical degradation (C. Verma, M. Quraishi, Ambrish Singh, 2015).
Radiopharmaceuticals and Imaging
Compounds similar to this compound have been explored in the field of nuclear medicine, particularly in the development of radiopharmaceuticals for PET imaging. For example, 6-18F-fluoro-l-DOPA, a compound synthesized using related chemical pathways, is widely used in neurological and oncological PET imaging (F. Wagner, J. Ermert, H. Coenen, 2009).
Organic Electronics and Photonics
The study of aminobenzonitriles, similar to this compound, has revealed interesting properties in the field of organic electronics and photonics. For instance, certain aminobenzonitriles exhibit dual fluorescence and intramolecular charge transfer, which are essential characteristics for applications in organic light-emitting diodes (OLEDs) and photovoltaics (K. Zachariasse, S. Druzhinin, Wilfried Bosch, R. Machinek, 2004).
Therapeutic Research
Although direct studies on the therapeutic applications of this compound were not found, similar compounds have been synthesized and studied for their potential antitumor activity. These studies indicate the broader potential of such compounds in medicinal chemistry (Xuechen Hao, Jiu-Fu Lu, Ye Chen, Yang Wang, Shi Ding, Ju Liu, 2017).
Properties
IUPAC Name |
6-amino-3-fluoro-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRFBXOINDYCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.